3-(4-Formylphenoxy)propane-1-sulfonic acid
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Overview
Description
3-(4-Formylphenoxy)propane-1-sulfonic acid is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to a propane-1-sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylphenoxy)propane-1-sulfonic acid typically involves the reaction of p-hydroxybenzaldehyde with propane sultone. The process begins with the formation of a phenoxy intermediate, which is then sulfonated to yield the final product. The reaction conditions often include the use of acetamide, ammonium acetate, and 2-acetylpyridine, with the mixture being stirred at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formylphenoxy)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: 3-(4-Carboxyphenoxy)propane-1-sulfonic acid.
Reduction: 3-(4-Hydroxyphenoxy)propane-1-sulfonic acid.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Formylphenoxy)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Formylphenoxy)propane-1-sulfonic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonic acid moiety enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in biological and chemical applications .
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical research.
4-Morpholinepropanesulfonic acid (MES): Another buffering agent with similar applications to MOPS.
HEPES: A buffering compound containing a piperazine ring, used in cell culture and biochemical studies.
Uniqueness
3-(4-Formylphenoxy)propane-1-sulfonic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent modifications with biomolecules. This sets it apart from other sulfonic acid derivatives that primarily function as buffering agents.
Properties
CAS No. |
58464-26-9 |
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Molecular Formula |
C10H12O5S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-(4-formylphenoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H12O5S/c11-8-9-2-4-10(5-3-9)15-6-1-7-16(12,13)14/h2-5,8H,1,6-7H2,(H,12,13,14) |
InChI Key |
IRFQBJRIWXLIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCS(=O)(=O)O |
Origin of Product |
United States |
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